安福霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

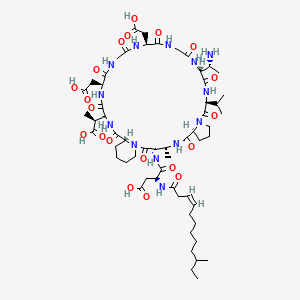

Amphomycin is a naturally occurring lipopeptide antibiotic produced by the bacterium Streptomyces canus. It has the molecular formula C58H91N13O20 and is known for its potent activity against Gram-positive bacteria . Amphomycin is part of a class of antibiotics that target bacterial cell wall synthesis, making it a valuable tool in combating bacterial infections .

科学研究应用

安福霉素具有广泛的科学研究应用,包括:

作用机制

生化分析

Biochemical Properties

Amphomycin interacts with various biomolecules, playing a significant role in biochemical reactions. It forms a complex with dolichylmonophosphate in the presence of calcium . This interaction is facilitated by the fatty acylated aspartic acid residue at the N-terminus of the lipopeptide and the phosphate head group of dolichylmonophosphate .

Cellular Effects

Amphomycin exhibits potent effects on various types of cells. It can bind and induce perturbation in cell membranes, leading to permeation of molecules, alteration of morphology, disruption of cellular homeostasis, and activation of cell death . These effects are particularly pronounced in pathogenic microorganisms, including parasitic protists .

Molecular Mechanism

The molecular mechanism of amphomycin involves its interaction with C55-P , a bacterial cell wall precursor . High-resolution crystal structures indicate that amphomycin-like lipopeptides adopt a unique crystal packing that governs their interaction with C55-P, providing an explanation for their antibacterial effect .

Temporal Effects in Laboratory Settings

In laboratory settings, amphomycin-treated Staphylococcus aureus shows reduced lysyl-ε-amide peak due to cell-wall thinning, and increased lysyl-ε-amine peak due to accumulation of Park’s nucleotide . These effects are consistent with amphomycin’s inhibition of cell wall biosynthesis by targeting steps at or prior to PG transglycosylation .

Subcellular Localization

Studies with microsomal membranes from hen oviduct suggested that dolichylmonophosphate, which forms a complex with amphomycin, is located on the cytoplasmic side of the membrane .

准备方法

合成路线和反应条件: 安福霉素通常通过微生物发酵生产。 链霉菌属细菌在特定条件下培养,以优化安福霉素的产量 . 发酵过程包括使用富含营养的培养基、控制 pH 值、温度和通气,以促进细菌的生长和抗生素的产生 .

工业生产方法: 安福霉素的工业生产遵循类似的发酵过程,但规模更大。 发酵液经过各种纯化步骤,包括过滤、溶剂萃取和色谱法,以分离和纯化安福霉素 . 生物技术的发展也导致了安福霉素半合成衍生物的开发,如 MX-2401,它表现出改善的抗菌特性 .

化学反应分析

反应类型: 安福霉素经历了几种类型的化学反应,包括:

常用试剂和条件:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

取代试剂: 氨基酸衍生物、肽偶联试剂.

主要形成的产物: 从这些反应中形成的主要产物包括具有修饰的抗菌活性的各种安福霉素类似物。 这些类似物经常被研究以了解结构-活性关系并开发更有效的抗生素 .

相似化合物的比较

安福霉素属于脂肽类抗生素,其中包括其他化合物,例如:

达托霉素: 另一种具有类似作用机制但活性谱不同的脂肽类抗生素.

多粘菌素: 针对细菌细胞膜而不是细胞壁的脂肽类抗生素.

表面活性素: 一种具有表面活性剂特性和抗菌活性的脂肽.

安福霉素的独特性: 安福霉素的独特之处在于它能够靶向脂质 II,这是细菌细胞壁合成的关键成分。 这使得它对革兰氏阳性菌特别有效,并且是抗击耐药菌感染的宝贵工具 .

属性

CAS 编号 |

1402-82-0 |

|---|---|

分子式 |

C58H91N13O20 |

分子量 |

1290.4 g/mol |

IUPAC 名称 |

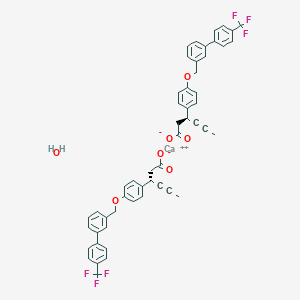

(2R,3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-[(3S,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazin-3-yl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-amino-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-3-carboxy-2-[[(E)-10-methyldodec-3-enoyl]amino]propanoyl]amino]-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)68-46(31(5)58(90)91)54(86)65-35(25-43(77)78)50(82)60-27-40(73)64-34(24-42(75)76)49(81)61-28-41(74)66-47(32(6)59)55(87)67-45(29(2)3)56(88)71-23-17-20-38(71)52(84)62-33(7)48-57(89)70-22-16-15-19-37(70)53(85)69-48/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,83)(H,69,85)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12+/t30?,31-,32+,33+,34+,35+,36+,37-,38+,45+,46+,47-,48+/m1/s1 |

InChI 键 |

XBNDESPXQUOOBQ-LSMLZNGOSA-N |

SMILES |

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C |

手性 SMILES |

CCC(C)CCCCC/C=C/CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)C(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@H]([C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)[C@H]2C(=O)N3CCCC[C@@H]3C(=O)N2 |

规范 SMILES |

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C2C(=O)N3CCCCC3C(=O)N2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amphomycin |

产品来源 |

United States |

Q1: What is the mechanism of action of amphomycin?

A1: Amphomycin is a lipopeptide antibiotic that inhibits bacterial cell wall synthesis by specifically targeting undecaprenyl phosphate (C55-P). [] C55-P is a crucial lipid carrier molecule involved in the transport of peptidoglycan precursors across the bacterial cell membrane. [, , ] By binding to C55-P, amphomycin disrupts the availability of this essential carrier lipid, thereby halting the construction of the bacterial cell wall and leading to bacterial cell death. [, ]

Q2: How does amphomycin’s interaction with C55-P differ from daptomycin, another lipopeptide antibiotic?

A2: While both are calcium-dependent lipopeptide antibiotics, amphomycin and daptomycin exhibit distinct mechanisms of action. [] Unlike daptomycin, which targets the bacterial cell membrane directly, amphomycin specifically interacts with C55-P, the lipid carrier in peptidoglycan synthesis. [, ] This distinct mechanism of action results in minimal cross-resistance between amphomycin and daptomycin. []

Q3: What is the chemical structure of amphomycin?

A3: Amphomycin is a cyclic lipopeptide antibiotic. [, ] Its core structure comprises a cyclic decapeptide linked to an exocyclic amino acid and a fatty acid residue. [] This unique structure is crucial for its calcium-dependent activity and interaction with C55-P. [, ]

Q4: What is the significance of the calcium dependence of amphomycin?

A4: The activity of amphomycin is calcium-dependent, meaning it requires the presence of calcium ions (Ca2+) for optimal function. [, ] Structural studies have shown that calcium binding to amphomycin induces a specific conformation essential for its interaction with C55-P. []

Q5: What are the structural features of amphomycin crucial for its activity?

A5: The cyclic decapeptide core, the exocyclic amino acid, and the fatty acid side chain are critical structural elements of amphomycin. [] Modifications to these components can significantly influence its antibacterial activity, potency, and selectivity. [, ]

Q6: What is the stereochemistry of the fatty acid component in amphomycin?

A6: The major constituent fatty acid in amphomycin is cis-3-anteisotridecenoic acid. [] The cis configuration of the double bond is essential for its biological activity. []

Q7: How stable is amphomycin under different conditions?

A7: While the provided research doesn't offer specific stability data for amphomycin, it highlights formulation strategies to improve its stability, solubility, and bioavailability. []

Q8: What are some formulation approaches for enhancing amphomycin's stability and bioavailability?

A8: Although specific strategies for amphomycin weren't detailed, the research mentions that formulation optimization is crucial for enhancing the stability and bioavailability of lipopeptide antibiotics. []

Q9: Are there any known amphomycin analogues, and how do their structures differ?

A9: Yes, several amphomycin analogues have been identified, including friulimicins, aspartocins, and glycinocins. [, , ] These analogues often share a similar cyclic peptide core but differ in their fatty acid side chains or specific amino acid substitutions. [, , ] For example, aspartocins D and E differ from amphomycin only in their fatty acid side chains. []

Q10: How do structural modifications in amphomycin analogues impact their activity?

A10: Alterations to the peptide core, the fatty acid chain, or the exocyclic amino acid of amphomycin can significantly affect its antibacterial activity, potency, and target selectivity. [, ] Researchers are exploring these structure-activity relationships to develop more potent and effective amphomycin-like antibiotics. []

Q11: What types of in vitro assays are used to evaluate amphomycin's activity?

A11: Researchers employ various in vitro assays, including determining minimum inhibitory concentrations (MICs) against a range of bacterial strains, time-kill assays to assess bactericidal activity, and measuring membrane depolarization. [, ] These assays help characterize the potency, spectrum of activity, and potential mechanism of action of amphomycin and its analogues. [, ]

Q12: Have there been any in vivo studies on amphomycin?

A12: Yes, the research mentions in vivo studies evaluating amphomycin's pharmacokinetic/pharmacodynamic (PK/PD) properties. [] These studies used animal models to assess its absorption, distribution, metabolism, excretion, and efficacy against specific bacterial infections. [] Notably, MX-2401, an amphomycin analogue, showed promise in treating infections caused by antibiotic-resistant Gram-positive bacteria in animal models. [, ]

Q13: Are there known mechanisms of resistance to amphomycin?

A13: While the provided research doesn’t delve into specific resistance mechanisms for amphomycin, it highlights the limited cross-resistance observed between MX-2401 and other antibiotics, including daptomycin. [] This suggests a unique mechanism of action that potentially mitigates the rapid development of resistance. []

Q14: What is the current clinical relevance of amphomycin?

A14: Although amphomycin itself was withdrawn from clinical use, it serves as a valuable scaffold for developing novel lipopeptide antibiotics. [] Researchers are actively exploring amphomycin analogues with improved pharmacological properties and expanded-spectrum activity against resistant Gram-positive bacteria. [, , ]

Q15: What are some potential future directions for amphomycin research?

A15: Continued research on amphomycin focuses on:

- Optimizing the structure of amphomycin analogues to improve potency, spectrum of activity, and pharmacokinetic properties. [, ]

- Elucidating the precise molecular interactions between amphomycin and C55-P using computational chemistry and structural biology techniques. [, ]

- Developing novel drug delivery systems to enhance the efficacy and reduce the toxicity of amphomycin-like antibiotics. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

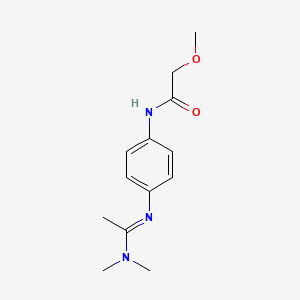

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)